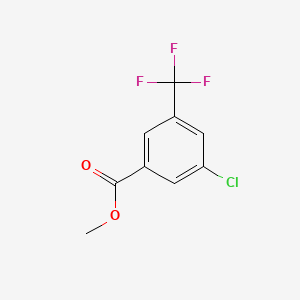

Methyl 3-chloro-5-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVFZOBJVRSBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673206 | |

| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214361-12-2 | |

| Record name | Methyl 3-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-chloro-5-(trifluoromethyl)benzoate structure and properties

An In-depth Technical Guide to Methyl 3-chloro-5-(trifluoromethyl)benzoate

Abstract

This compound is a halogenated aromatic ester that serves as a crucial and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a chloro substituent, imparts specific steric and electronic properties that are highly sought after in the design of complex target molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its utility in the fields of medicinal chemistry and materials science. Authored for researchers, chemists, and drug development professionals, this document synthesizes core chemical data with practical, field-proven insights into its handling and synthetic utility.

Compound Identification and Structure

Precise identification is the cornerstone of chemical research and development. The fundamental identifiers for this compound are cataloged below.

Chemical Structure

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with a methyl ester, a chlorine atom, and a trifluoromethyl group, respectively.

Caption: 2D Chemical Structure of the title compound.

Compound Identifiers

This table summarizes the key identifiers and molecular specifications for the compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 1214361-12-2 | [1] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1] |

| Molecular Weight | 238.59 g/mol | [1] |

| SMILES | COC(=O)C1=CC(Cl)=CC(=C1)C(F)(F)F | [1] |

| MDL Number | MFCD04115849 | [1] |

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific intermediate is not widely published, the following section provides known information and a predicted spectroscopic profile based on established principles and data from analogous structures.

Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid or liquid | Varies by purity; often supplied as a low-melting solid or oil. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water. | Based on typical properties of similar aromatic esters. |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

Predicted Spectroscopic Profile

The following data is theoretical and intended to aid in the characterization of the compound via modern spectroscopic techniques.

| Technique | Expected Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.3 (s, 1H, Ar-H), δ 8.0-8.1 (s, 1H, Ar-H), δ 7.8-7.9 (s, 1H, Ar-H), δ 3.95 (s, 3H, -OCH₃). The aromatic protons may appear as finely split singlets (t or d) due to small meta-couplings. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~164 (C=O), δ ~135 (Ar C-Cl), δ ~132 (q, J ≈ 34 Hz, Ar C-CF₃), δ ~131 (Ar C-H), δ ~128 (Ar C-COOCH₃), δ ~127 (q, J ≈ 4 Hz, Ar C-H), δ ~125 (q, J ≈ 4 Hz, Ar C-H), δ 123 (q, J ≈ 273 Hz, -CF₃), δ ~53 (-OCH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-63 (s, 3F, -CF₃). |

| FT-IR (ATR) | ~1735 cm⁻¹ (C=O stretch, strong), ~1280 cm⁻¹ (C-O stretch), ~1130-1170 cm⁻¹ (C-F stretches, strong), ~700-800 cm⁻¹ (C-Cl stretch). |

| Mass Spec (EI) | M⁺ at m/z 238/240 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-OCH₃]⁺ (m/z 207/209), [M-COOCH₃]⁺ (m/z 179/181). |

Synthesis and Reactivity

This compound is most commonly prepared via the esterification of its corresponding carboxylic acid precursor. This method is reliable, scalable, and employs standard laboratory techniques.

Synthetic Workflow: Fischer Esterification

The primary route to the title compound is the acid-catalyzed esterification of 3-Chloro-5-(trifluoromethyl)benzoic acid.[2] The reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid, proceeds to equilibrium.

Caption: Standard Fischer Esterification workflow for synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust method for laboratory-scale synthesis.

Objective: To synthesize this compound from 3-chloro-5-(trifluoromethyl)benzoic acid.

Materials:

-

3-Chloro-5-(trifluoromethyl)benzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-40 fold excess, serves as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.05-0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol to dissolve the acid. Once dissolved, slowly add the catalytic amount of concentrated sulfuric acid while stirring.

-

Causality Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the excess acid.

-

Self-Validating System: The addition of bicarbonate will cause effervescence (CO₂ evolution) as it neutralizes the sulfuric acid and any unreacted carboxylic acid. Continue adding until bubbling ceases, confirming a neutral or slightly basic pH.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.

Applications in Research and Drug Development

The true value of this compound lies in its role as an intermediate. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[3] The chloro and ester functionalities provide reactive handles for further chemical modification.

Core Building Block in Medicinal Chemistry

This compound is a precursor for a wide range of more complex molecules. For example, derivatives of chlorinated and trifluoromethylated benzoic acids are used in the synthesis of potent antitubercular agents like benzothiazinones.[4][5] The general synthetic strategy involves modifying the ester group to form amides, hydrazides, or other functional groups essential for biological activity.

Synthetic Elaboration Workflow

The ester functionality is a versatile anchor point for molecular elaboration, most commonly via hydrolysis followed by amide bond formation.

Caption: Elaboration from ester to a complex amide target.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet is not universally available, data from its precursor, 3-chloro-5-(trifluoromethyl)benzoic acid,[2] and analogous esters[6] provide a strong basis for hazard assessment.

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment: Standard PPE is required, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Safe Handling Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Keep containers tightly sealed when not in use.[7] Wash hands thoroughly after handling.

Conclusion

This compound is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern synthetic programs, especially in drug discovery. Its synthesis from readily available precursors is straightforward, and its functional handles offer a gateway to a vast chemical space of complex and potentially bioactive molecules. Understanding its properties, synthesis, and safe handling is essential for any researcher aiming to leverage its unique chemical potential.

References

-

(PDF) methanone: structural characterization of a side product in benzothiazinone synthesis - ResearchGate. ResearchGate. [Link]

-

Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem. PubChem. [Link]

-

Showing Compound Methyl benzoate (FDB012198) - FooDB. FooDB. [Link]

-

3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. PubChem. [Link]

-

Receptor Chem - Innovation in Life Science Research. ReceptorChem. [Link]

-

Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem. PubChem. [Link]

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - NIH. National Institutes of Health. [Link]

Sources

- 1. 1214361-12-2|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 3-chloro-5-(trifluoromethyl)benzoate (CAS No. 1214361-12-2): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey from concept to clinic is paved with a series of crucial, yet often overlooked, molecules known as intermediates. These compounds are the unsung heroes, the architectural cornerstones upon which complex, life-changing therapies are built. This guide delves into the technical intricacies of one such vital building block: Methyl 3-chloro-5-(trifluoromethyl)benzoate, identified by the Chemical Abstracts Service (CAS) number 1214361-12-2. While seemingly a simple aromatic ester, its strategic substitution pattern makes it a valuable precursor in the synthesis of advanced therapeutic agents. This document aims to provide a comprehensive resource for researchers and drug development professionals, illuminating the synthesis, properties, and significant applications of this key intermediate.

Compound Profile: this compound

This compound is a halogenated aromatic compound with a molecular structure that offers multiple points for chemical modification. The presence of a chloro group, a trifluoromethyl group, and a methyl ester on the benzene ring provides a unique combination of reactivity and stability, making it a versatile reagent in organic synthesis.

| Property | Value | Source |

| CAS Number | 1214361-12-2 | N/A |

| Molecular Formula | C₉H₆ClF₃O₂ | N/A |

| Molecular Weight | 238.59 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Primary Application | Pharmaceutical Intermediate | N/A |

The Strategic Importance in Medicinal Chemistry

The trifluoromethyl group (-CF₃) is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and bioavailability. The chloro substituent further modulates the electronic environment of the aromatic ring and provides an additional site for synthetic transformations.

The strategic placement of these functional groups in this compound makes it a sought-after starting material for the synthesis of complex molecules where precise control over the substitution pattern is critical for biological activity.

Synthetic Pathways and Methodologies

The synthesis of this compound itself involves multi-step chemical transformations, often starting from more readily available precursors. While specific proprietary methods may vary, a general understanding of the synthetic logic provides valuable insights for process chemists and researchers.

A plausible synthetic route can be conceptualized as follows:

The Strategic Incorporation of Trifluoromethylated Building Blocks in Modern Drug Discovery

Abstract: The introduction of the trifluoromethyl (CF₃) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of the trifluoromethyl group in drug design. We will delve into the fundamental physicochemical impact of trifluoromethylation, explore the diverse arsenal of trifluoromethylating reagents, detail robust synthetic methodologies, and analyze compelling case studies of FDA-approved drugs. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to strategically employ trifluoromethylated building blocks in the pursuit of novel and more effective therapeutics.

The Trifluoromethyl Group: A Privileged Motif in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups is a widely employed strategy in drug discovery to modulate the properties of bioactive molecules.[2] Among these, the trifluoromethyl group stands out for its profound and predictable impact on a compound's physicochemical and biological characteristics.[3][4]

The Unique Physicochemical Properties of the CF₃ Group

The trifluoromethyl group's utility stems from a unique combination of properties that are highly advantageous for drug design.

-

Electronegativity and Inductive Effects: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity and basicity of nearby functional groups. This can be critical for optimizing interactions with biological targets.

-

Lipophilicity and Membrane Permeability: The CF₃ group is significantly more lipophilic than a methyl group, with a Hansch-Fujita π constant of +0.88.[1][2] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, a crucial factor for central nervous system-acting drugs like fluoxetine.[2]

-

Metabolic Stability and Blocking of Metabolic Hotspots: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][2] This makes the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1] Replacing a metabolically labile group with a CF₃ group can block metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][4]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of adjacent acidic or basic centers. This modulation can be crucial for optimizing a drug's solubility, absorption, and target engagement at physiological pH.

Impact on Pharmacokinetics and Pharmacodynamics (PK/PD)

The collective effect of these physicochemical properties translates into tangible improvements in a drug's performance.

-

Improved Bioavailability: By enhancing metabolic stability and membrane permeability, the trifluoromethyl group can lead to increased oral bioavailability, allowing for more convenient dosing regimens.[2]

-

Enhanced Target Binding Affinity and Selectivity: The CF₃ group can participate in favorable interactions with protein targets, including hydrogen bonds and halogen bonds.[5] Its steric bulk, which is comparable to a chlorine atom, can also promote a more favorable binding conformation, leading to increased potency and selectivity.[2]

A Modern Arsenal of Trifluoromethylating Reagents

The development of a diverse toolkit of trifluoromethylating reagents has been a key enabler for the widespread use of the CF₃ group in drug discovery. These reagents can be broadly classified based on the nature of the trifluoromethyl species they generate: nucleophilic, electrophilic, or radical.[5][6]

Nucleophilic Trifluoromethylating Reagents

These reagents deliver a trifluoromethyl anion (CF₃⁻) or its equivalent.

-

Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is a versatile and widely used nucleophilic trifluoromethylating reagent.[7] It requires activation by a fluoride source, such as cesium fluoride or TBAF, to generate the active trifluoromethyl anion.[8]

-

Trifluoromethylcopper (CuCF₃) Species: These are often generated in situ and are particularly effective for the trifluoromethylation of aryl and vinyl halides through cross-coupling reactions.[2]

Electrophilic Trifluoromethylating Reagents

These reagents deliver a trifluoromethyl cation (CF₃⁺) or its equivalent and are effective for the trifluoromethylation of nucleophiles.

-

Togni Reagents: These hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are stable, easy to handle, and have a broad substrate scope.[6][9][10] They can react with a wide range of nucleophiles and can also generate trifluoromethyl radicals under certain conditions.[9]

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that serve as potent electrophilic trifluoromethylating agents.[6][9]

Radical Trifluoromethylating Reagents

These reagents generate a trifluoromethyl radical (CF₃•) and are particularly useful for the trifluoromethylation of alkenes, alkynes, and (hetero)arenes.

-

Langlois' Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive and readily available solid that can generate trifluoromethyl radicals upon oxidation, for instance with Mn(OAc)₃·2H₂O or under photoredox conditions.[6][7]

-

Trifluoroiodomethane (CF₃I): This gaseous reagent is a classic source of trifluoromethyl radicals, often initiated by light or a radical initiator.[6][11]

Comparative Analysis of Reagents

| Reagent Type | Common Examples | Nature of CF₃ Species | Typical Substrates | Key Advantages |

| Nucleophilic | Ruppert-Prakash (TMSCF₃), CuCF₃ | CF₃⁻ equivalent | Carbonyls, imines, aryl/vinyl halides | Good for C-C bond formation with electrophiles |

| Electrophilic | Togni reagents, Umemoto reagents | CF₃⁺ equivalent | Enolates, silyl enol ethers, (hetero)arenes | Broad substrate scope, stable and easy to handle |

| Radical | Langlois' reagent, CF₃I | CF₃• | Alkenes, alkynes, (hetero)arenes | Mild reaction conditions, good functional group tolerance |

Synthetic Strategies for the Introduction of the Trifluoromethyl Group

A variety of robust synthetic methodologies have been developed to incorporate the trifluoromethyl group into diverse molecular architectures.[4]

Direct Trifluoromethylation of (Hetero)arenes

The direct introduction of a CF₃ group onto an aromatic or heteroaromatic ring is a highly desirable transformation.

-

Copper-Mediated Cross-Coupling Reactions (Ullmann-type): This classic method involves the reaction of an aryl halide with a trifluoromethyl source, often a pre-formed CuCF₃ reagent or generated in situ.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions: More modern methods utilize palladium catalysts to couple aryl halides or pseudo-halides with a nucleophilic trifluoromethylating reagent.

-

Photoredox-Catalyzed Trifluoromethylation: Visible-light photoredox catalysis has emerged as a powerful tool for the radical trifluoromethylation of (hetero)arenes under mild conditions, often using reagents like CF₃I or Togni's reagent.[12][13]

Synthesis of Trifluoromethylated Aliphatic Scaffolds

The incorporation of the CF₃ group into aliphatic systems is crucial for many drug candidates.

-

Radical Addition to Alkenes and Alkynes: The addition of a trifluoromethyl radical across a double or triple bond is a highly efficient method for constructing trifluoromethylated alkanes and alkenes.[7]

-

Nucleophilic Addition to Carbonyls and Imines: The addition of a nucleophilic trifluoromethylating reagent, such as that generated from TMSCF₃, to aldehydes, ketones, and imines provides access to trifluoromethylated alcohols and amines.

Construction of Trifluoromethylated Heterocycles

Trifluoromethylated heterocycles are prevalent in pharmaceuticals and agrochemicals.[3] Their synthesis can be achieved through two primary strategies: the direct trifluoromethylation of a pre-formed heterocyclic core or the cyclization of a trifluoromethyl-containing building block.[3]

Detailed Experimental Protocols

This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide.[1]

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium fluoride (2.0 mmol)

-

Trifluoromethylating agent (e.g., TMSCF₃, 1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, CuI, and potassium fluoride.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF via syringe, followed by the trifluoromethylating agent.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.

This protocol outlines a general procedure for the hydrotrifluoromethylation of an unactivated alkene.[6][7]

Materials:

-

Alkene (1.0 mmol)

-

Langlois' reagent (CF₃SO₂Na) (1.5 mmol)

-

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.0 mmol)

-

Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile) (5 mL)

Procedure:

-

To a round-bottom flask, add the alkene, Langlois' reagent, and Mn(OAc)₃·2H₂O.

-

Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the hydrotrifluoromethylated product.

Trifluoromethylated Building Blocks in Action: Case Studies in Drug Development

The successful application of trifluoromethylated building blocks is evident in numerous FDA-approved drugs across various therapeutic areas.

Fluoxetine (Prozac): A Classic Example of Enhanced Brain Penetration

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a prime example of how a trifluoromethyl group can improve a drug's properties.[2][5] The para-trifluoromethyl group on the phenoxy ring significantly enhances its lipophilicity, which is crucial for its ability to cross the blood-brain barrier and exert its antidepressant effects.[2] The synthesis of fluoxetine involves the reaction of p-trifluoromethylphenol with 3-chloro-N-methyl-3-phenylpropylamine.[5]

Sorafenib (Nexavar): A Multi-Kinase Inhibitor with Improved Metabolic Stability

Sorafenib is a kinase inhibitor used in the treatment of primary kidney and liver cancer.[5] It contains a trifluoromethyl group on a phenyl ring, which contributes to its metabolic stability and overall pharmacokinetic profile.[5]

Pexidartinib: Targeting CSF1R with a Trifluoromethylated Moiety

Pexidartinib is an orally available tyrosine kinase inhibitor used to treat tenosynovial giant cell tumors.[5] The synthesis of this complex molecule involves the incorporation of a trifluoromethylated building block.[5]

Berotralstat: Oral Plasma Kallikrein Inhibitor

Berotralstat is used for the prevention of hereditary angioedema attacks.[5] Its structure features a trifluoromethyl group, which likely contributes to its favorable pharmacokinetic properties, including good oral absorption.[5]

Summary of FDA-Approved Trifluoromethylated Drugs

| Drug Name | Therapeutic Use | Role of the Trifluoromethyl Group |

| Fluoxetine | Antidepressant (SSRI) | Enhances lipophilicity and blood-brain barrier penetration.[2][5] |

| Sorafenib | Anticancer (Kinase Inhibitor) | Improves metabolic stability and pharmacokinetic profile.[5] |

| Pexidartinib | Anticancer (Tyrosine Kinase Inhibitor) | Contributes to the overall drug-like properties.[5] |

| Berotralstat | Hereditary Angioedema | Likely improves oral absorption and metabolic stability.[5] |

| Dutasteride | Benign Prostatic Hyperplasia | Enhances pharmacodynamic and pharmacokinetic profiles.[5] |

| Ubrogepant | Migraine Treatment | Contributes to metabolic stability and oral bioavailability.[5] |

Practical Considerations and Analytical Techniques

Reaction Optimization and Troubleshooting

The success of a trifluoromethylation reaction often depends on careful optimization of reaction conditions, including the choice of reagent, catalyst, solvent, and temperature. For instance, the activation of TMSCF₃ is sensitive to the fluoride source and solvent polarity.

Characterization of Trifluoromethylated Compounds

Standard analytical techniques are used to characterize trifluoromethylated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the CF₃ group, which typically appears as a singlet. ¹H and ¹³C NMR spectra will show characteristic coupling to the fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide fragmentation patterns that help to confirm its structure.

Assessing Metabolic Stability: In Vitro Assays

The metabolic stability of a trifluoromethylated compound can be assessed using in vitro assays, such as the human liver microsome (HLM) stability assay.

This protocol provides a general workflow for determining the in vitro half-life of a compound.[1]

Materials:

-

Test compound (1 µM working solution)

-

Human liver microsomes (HLM) (0.5 mg/mL final concentration)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a solution of HLM in phosphate buffer in a 96-well plate and pre-incubate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Add the test compound to start the incubation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.[1]

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[1]

-

Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.[1]

Future Perspectives and Emerging Trends

The field of trifluoromethylation is continuously evolving, with several exciting areas of active research.

-

Novel Trifluoromethylating Reagents and Methodologies: The development of new, more efficient, and environmentally friendly reagents and synthetic methods remains a high priority. This includes the exploration of new catalytic systems and flow chemistry approaches.

-

Late-Stage Trifluoromethylation in Drug Discovery: The ability to introduce a trifluoromethyl group at a late stage in a synthetic sequence is highly valuable in drug discovery, as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

-

Asymmetric Trifluoromethylation: The development of methods for the enantioselective introduction of the trifluoromethyl group is a significant challenge and a major focus of current research, as the stereochemistry of a drug can have a profound impact on its biological activity.[5]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's toolbox, offering a wide range of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly valuable substituent for optimizing lead compounds into successful drug candidates.[1] The continued development of novel trifluoromethylating reagents and methodologies will undoubtedly further expand the applications of this privileged functional group in the discovery of the next generation of therapeutics.

Visualizations

Caption: Overview of Trifluoromethylation Strategies.

Caption: Role of Trifluoromethylation in Drug Discovery.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]

-

Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

-

Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]

-

Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. [Link]

-

Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

-

Carbon Trifluoromethylation (IOC 49). YouTube. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. ResearchGate. [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 7. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Strategic Asset in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

The Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's overall "drug-like" characteristics.[2]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile. By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[4][5]

Modulation of Lipophilicity and Bioavailability

The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a molecule.[3][6][7] This property is crucial for enhancing a drug's ability to cross biological membranes, a key factor in absorption and distribution.[3] For instance, the increased lipophilicity imparted by the CF3 group in fluoxetine, a selective serotonin reuptake inhibitor, facilitates its penetration of the blood-brain barrier.[4] However, it is important to note that while fluorination of an aromatic system generally increases lipophilicity, the effect on alkyl chains can be more nuanced and may sometimes lead to a decrease.[8] This modulation of lipophilicity is a critical consideration for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Alteration of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups.[6] This alteration of a molecule's ionization state at physiological pH can have profound effects on its solubility, permeability, and target binding. For example, lowering the pKa of a basic amine can reduce its positive charge at physiological pH, potentially enhancing its oral absorption. Conversely, increasing the acidity of a proton can strengthen its interaction with a biological target.[9]

Enhancing Target Binding and Potency

The trifluoromethyl group can contribute to increased binding affinity and potency through several mechanisms.

Favorable Non-Covalent Interactions

The steric bulk of the CF3 group, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the polarized C-F bonds can participate in dipole-dipole interactions and halogen bonding with amino acid residues.[1] In some cases, the trifluoromethyl group can act as a hydrogen bond acceptor.[9]

Conformational Control

The size and rotational properties of the trifluoromethyl group can influence the overall conformation of a drug molecule. This can pre-organize the molecule into a bioactive conformation that is optimal for binding to its target, thereby increasing potency.

A prime example of the CF3 group's crucial role in target binding is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, where the trifluoromethyl group is essential for its selective inhibition of the COX-2 enzyme.[1]

Quantitative Impact on Drug Properties

The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa) [1]

| Compound Pair | Non-fluorinated Analog | Trifluoromethylated Analog | Change |

| Toluene / α,α,α-Trifluorotoluene | LogP: 2.73 | LogP: 3.19 | ΔLogP: +0.46 |

| Aniline / 4-(Trifluoromethyl)aniline | pKa: 4.60 | pKa: 3.50 | ΔpKa: -1.10 |

| Benzoic Acid / 4-(Trifluoromethyl)benzoic Acid | pKa: 4.20 | pKa: 3.65 | ΔpKa: -0.55 |

This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.

Table 2: Metabolic Stability Data [1]

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Non-fluorinated Analog | 15 | 46.2 |

| Trifluoromethylated Analog | > 120 | < 5.8 |

This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.

Table 3: Binding Affinity (IC50) Data [1]

| Target | Non-fluorinated Analog IC50 (nM) | Trifluoromethylated Analog IC50 (nM) | Fold Improvement |

| Kinase X | 500 | 50 | 10 |

| Protease Y | 1200 | 150 | 8 |

This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylated compounds.

Synthesis: Copper-Mediated Trifluoromethylation of Aryl Halides

This protocol describes a common method for introducing a trifluoromethyl group onto an aromatic ring.[6]

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

Trifluoromethylating agent (e.g., (Trifluoromethyl)trimethylsilane (TMSCF3))

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

Solvent (e.g., N,N-Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv), CuI (0.1 equiv), and KF (2.0 equiv).

-

Add anhydrous DMF to the flask.

-

Add TMSCF3 (1.5 equiv) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated arene.

Assay: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a standard method to assess the metabolic stability of a compound.[1][10]

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.[11]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

-

Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).[1]

-

Incubate the reaction at 37°C with gentle agitation.[11]

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[1][11]

-

Vortex the samples and centrifuge to precipitate the proteins.[11]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.[1]

-

Plot the natural logarithm of the percentage of the remaining test compound versus time. The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across biological membranes.[4][12]

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., a solution of phospholipids in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound and control compounds (high and low permeability)

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add buffer to the acceptor plate wells.

-

Prepare solutions of the test and control compounds in buffer.

-

Add the compound solutions to the donor plate wells.

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.[13]

-

Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).[13][14]

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[4][14]

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C_A]/[C_eq])] * (V_A * V_D) / ((V_A + V_D) * A * t) where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the filter area, and t is the incubation time.

Visualizing Key Concepts

Workflow for Assessing the Impact of Trifluoromethylation

Caption: A typical workflow for synthesizing and evaluating a trifluoromethylated analog of a lead compound.

Signaling Pathway Inhibition by a Trifluoromethylated Drug

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a trifluoromethylated drug.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1] The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize trifluoromethylation strategies in their drug discovery efforts. As our understanding of the intricate interactions of the CF3 group continues to grow, so too will its importance in the development of novel and more effective therapeutics.[1]

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2025). Hovione. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(23), 8233. [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). Organic & Biomolecular Chemistry, 23(14), 3329-3347. [Link]

-

Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. (2024). Advances in Engineering. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry, 67(19), 15331–15335. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

How to calculate IC50. (2018). YouTube. [Link]

-

Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2018). CONICET. [Link]

-

Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. (2025). ResearchGate. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]

-

Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. (2019). Chemical Science, 10(20), 5309–5314. [Link]

-

Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018). Analytical Biochemistry, 556, 1–5. [Link]

-

LogP and logD calculations. (n.d.). Chemaxon. [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Bioarray. [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2016). Beilstein Journal of Organic Chemistry, 12, 2414–2441. [Link]

-

Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry, 14, 103–118. [Link]

-

ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]

-

How to calculate IC50 value from percent inhibition graph for antioxidant activity. (2019). Quora. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]

Sources

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 3. agilent.com [agilent.com]

- 4. PAMPA | Evotec [evotec.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SE [thermofisher.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. youtube.com [youtube.com]

- 14. bioassaysys.com [bioassaysys.com]

The Cornerstone of Modern Medicine: An In-depth Guide to Key Intermediates in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate and demanding world of drug discovery and development, the synthesis of a novel therapeutic agent is a multi-step journey. At the heart of this journey lie the key intermediates : the foundational chemical building blocks from which complex Active Pharmaceutical Ingredients (APIs) are constructed.[1] This guide, designed for the discerning scientist, eschews a simplistic overview in favor of a deep, causality-driven exploration of the strategic importance, synthesis, and application of these pivotal molecules.

Part 1: The Strategic Imperative of Intermediates in Drug Synthesis

The path from a promising lead compound to a marketable drug is often long and fraught with challenges related to synthetic feasibility, scalability, and cost.[2][3] Key intermediates are not merely stepping stones in a reaction sequence; they are strategic assets that dictate the efficiency and viability of the entire drug manufacturing process. The selection and synthesis of an appropriate intermediate can profoundly impact the final drug's purity, yield, and ultimately, its accessibility to patients.

A well-designed synthetic route, centered around robust and readily accessible intermediates, offers several advantages:

-

Convergence and Efficiency: Convergent synthetic strategies, where different fragments of the final molecule are synthesized separately and then combined, are often more efficient than linear syntheses. This approach relies on the availability of well-defined key intermediates.

-

Impurity Control: By carefully purifying intermediates at various stages, the accumulation of impurities in the final API can be minimized, a critical factor for regulatory approval and patient safety.[4]

-

Flexibility and Analogue Synthesis: A common intermediate can often serve as a scaffold for the synthesis of a library of related compounds. This is invaluable during the lead optimization phase, where medicinal chemists explore the structure-activity relationships (SAR) of a new drug candidate.[5]

Logical Relationship: From Intermediate to API

The following diagram illustrates the pivotal position of key intermediates in the drug development pipeline.

Caption: Workflow illustrating the central role of key intermediate synthesis.

Part 2: Classes of High-Impact Intermediates

The landscape of medicinal chemistry is populated by a diverse array of molecular scaffolds. However, certain classes of intermediates appear with remarkable frequency in the structures of blockbuster drugs, a testament to their privileged role in interacting with biological targets.[6]

Heterocyclic Intermediates: The Versatile Scaffolds

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are arguably the most important class of intermediates in drug discovery.[7][8] It is estimated that over 85% of all biologically active small molecules contain a heterocyclic ring.[7] This prevalence is due to their ability to:

-

Engage in Key Biological Interactions: The heteroatoms in these rings can act as hydrogen bond donors or acceptors, crucial for binding to protein targets.[5]

-

Modulate Physicochemical Properties: The incorporation of heterocyclic moieties can fine-tune a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters for drug-likeness.[7]

-

Provide Structural Rigidity and Diversity: The defined three-dimensional shapes of heterocyclic rings can help to pre-organize a molecule for optimal binding to a target, while the vast number of possible heterocyclic systems provides immense structural diversity.

Case Study: Pyridine Derivatives

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous building block in pharmaceuticals.[9][10] Its derivatives are found in drugs spanning a wide range of therapeutic areas. The nitrogen atom in the pyridine ring imparts unique chemical properties, including basicity and the ability to coordinate with metal ions, which can be exploited in drug design.[10][11]

Synthesis of a Key Pyridine Intermediate: The Hantzsch pyridine synthesis is a classic and widely used method for preparing substituted pyridines.[9]

Experimental Protocol: Hantzsch Pyridine Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonia or an ammonium salt (1.1 equivalents) in a suitable solvent such as ethanol.

-

Condensation: Heat the reaction mixture to reflux for 2-4 hours. The reaction involves the initial condensation of the aldehyde with one equivalent of the β-ketoester, followed by the addition of the second equivalent of the β-ketoester and ammonia to form a dihydropyridine intermediate.

-

Oxidation: After the initial condensation is complete, add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply expose to air for extended periods) to the reaction mixture.

-

Work-up and Purification: Cool the reaction mixture, and if necessary, neutralize any excess acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyridine.

Chiral Intermediates: The Enantiomeric Imperative

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug action.[12] The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[13] Therefore, the synthesis of single-enantiomer drugs is often a regulatory and safety necessity. This places immense importance on the availability of enantiomerically pure chiral intermediates.[14]

The Thalidomide Precedent: The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[13]

Asymmetric Synthesis: The Key to Chiral Intermediates

The development of asymmetric synthesis methods has revolutionized the production of chiral drugs. These methods allow for the selective formation of one enantiomer over the other, often through the use of chiral catalysts or auxiliaries. The strategic use of high-quality chiral intermediates is a cornerstone of modern pharmaceutical innovation.[14] By enabling the precise synthesis of stereochemically defined molecules, these intermediates are fundamental to discovering and developing the next generation of safe and effective medicines.[14]

Fluorinated Intermediates: Enhancing Drug Properties

The strategic incorporation of fluorine atoms into a drug molecule can have a profound impact on its properties.[15][16] Fluorine's high electronegativity and small size can alter a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can increase a drug's half-life.[15]

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[17]

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, leading to increased binding affinity and potency.[15]

The unique ability of fluorinated organic compounds to modulate pharmacokinetic and pharmacodynamic properties has led to their widespread use in medicinal chemistry.[17]

Boronic Acid Intermediates: Unique Reactivity and Applications

Boronic acids and their derivatives have emerged as versatile intermediates in medicinal chemistry.[18] Their unique ability to form reversible covalent bonds with diols has been exploited in the design of sensors and drug delivery systems.[18][19] Furthermore, boronic acids are key precursors for Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation in the synthesis of complex organic molecules.[20] Boronic acid intermediates are highly useful for the synthesis of a range of drugs including anti-inflammatory agents, anti-tumor agents and anti-viral agents.[21]

The Rise of Boron in Medicine: The approval of the proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug for the treatment of multiple myeloma, has spurred significant interest in the development of other boron-containing therapeutics.[18][22]

Part 3: The Evolving Landscape of Intermediate Synthesis

The field of medicinal chemistry is constantly evolving, with a growing emphasis on sustainability and efficiency. This has led to the development of new technologies and approaches for the synthesis of key intermediates.

Green Chemistry in Intermediate Synthesis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to pharmaceutical manufacturing.[23][24] This includes the use of:

-

Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids.[25]

-

Catalytic Methods: Employing catalysts to increase reaction efficiency and reduce waste.

-

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.[26]

-

Energy Efficiency: Adopting technologies such as microwave-assisted synthesis to reduce reaction times and energy consumption.[23][26]

The implementation of green chemistry principles not only reduces the environmental footprint of drug manufacturing but can also lead to more cost-effective and safer processes.[27]

Flow Chemistry and Continuous Manufacturing

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages for the synthesis of pharmaceutical intermediates. These include:

-

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

-

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities.

-

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch process.

The integration of flow chemistry into pharmaceutical manufacturing has the potential to make the production of key intermediates more efficient, consistent, and safer.

Part 4: Case Studies in Blockbuster Drugs

The strategic importance of key intermediates is best illustrated through the synthesis of blockbuster drugs.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers, is synthesized via a convergent route that relies on a key pyrimidine-containing intermediate.[28]

Synthesis of Aldehyde-PAP, a Key Precursor for Imatinib Analogs

The synthesis of 1-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carbaldehyde (aldehyde-PAP) is achieved through a triple reaction sequence: diazotization-addition/CuAAC/oxidation, starting from 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[28] This key precursor is then used in the final steps to assemble the imatinib molecule. Molecular docking studies have also been conducted to assess the potential of these intermediates as ABL kinase inhibitors.[28]

Oseltamivir (Tamiflu®): Combating Influenza

The synthesis of the antiviral drug oseltamivir has been a subject of intense research, particularly due to the challenges associated with its starting material, shikimic acid, which is derived from natural sources.[29] The synthesis involves a key intermediate, a 3,4-pentyline ketal, which is formed in several steps from either (-)-quinic acid or (-)-shikimic acid.[29]

Table 1: Comparison of Oseltamivir Intermediate Synthesis Routes

| Starting Material | Number of Steps to Intermediate | Yield of Intermediate | Overall Yield of Oseltamivir |

| (-)-Quinic acid | 4 | 29% | 3.7% |

| (-)-Shikimic acid | 3 | 80% | 10.4% |

Data sourced from[29]

This comparison highlights the critical impact of the chosen synthetic route and the efficiency of intermediate formation on the overall yield of the final drug.

Conclusion: The Unseen Architects of Modern Medicine

Key intermediates are the unsung heroes of medicinal chemistry. They are the meticulously designed and synthesized building blocks that enable the creation of complex and life-saving drugs. A deep understanding of their strategic importance, the nuances of their synthesis, and the evolving technologies that shape their production is essential for any scientist or professional involved in the noble pursuit of drug discovery and development. As the challenges of modern medicine become increasingly complex, the role of these pivotal molecules will only continue to grow in significance.

References

- Vertex AI Search.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Bremberg, U., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028.

- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. PMC - PubMed Central.

- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- The Challenges of Increased Complexity in API Development and Manufacture.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Navigating the Pharma Intermediates Market: Trends, Challenges, & Str

- Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.

- The Role of Pyridine Intermedi

- The role of fluorine in medicinal chemistry.

- Game Changers: Blockbuster Small-Molecule Drugs Approved by the FDA in 2024. MDPI.

- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.

- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.

- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi

- Green chemistry in medicinal chemistry: A review on sustainable approaches to the synthesis of biologically active compounds. World Journal of Advanced Research and Reviews.

- Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.

- Top 12 Most Popular Drug Hunter Case Studies of 2024.

- Applications of Fluorine in Medicinal Chemistry.

- Chiral Intermedi

- Pharmaceutical Intermediate Synthesis Routes Consider

- Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library.

- Title:- “Pyridine: Synthesis, Swiss-ADME and Applic

- Boronic Acid Compounds as Potential Pharmaceutical Agents.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Clarivate Identifies Thirteen Potential Blockbuster Drugs and Gamechangers in Annual Drugs to W

- Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two.

- The Crucial Role of Fluorinated Intermedi

- Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- Organic Synthesis Drug Intermediates. Silane Silicone Manufacturer ZM Silane Limited.

- Green Chemistry in the Synthesis of Pharmaceuticals.

- Pharmaceutical blockbusters: the past, present, and future(?). Alex's blog.

- The Importance of Chiral Intermedi

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Green Chemistry Approaches in Drug Synthesis. IJIRT.

- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.

- Intermediates for the pharmaceutical industry. Evonik Health Care.

- Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study. UC San Francisco.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

Sources

- 1. mlunias.com [mlunias.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. zmsilane.com [zmsilane.com]

- 4. Navigating the Pharma Intermediates Market: Trends, Challenges, & Strategic Sourcing - Neunco [neunco.com]

- 5. rroij.com [rroij.com]

- 6. Pharmaceutical blockbusters: the past, present, and future(?) | Alex’s blog [atelfo.github.io]

- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijaem.net [ijaem.net]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. wjarr.com [wjarr.com]

- 27. ijirt.org [ijirt.org]

- 28. mdpi.com [mdpi.com]

- 29. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Benzoates: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of Halogenated Benzoates

Halogenated benzoates, a class of aromatic carboxylic acids bearing one or more halogen substituents, represent a cornerstone in modern chemical and pharmaceutical sciences. Their deceptively simple structures belie a rich and complex reactivity profile that has been harnessed for a multitude of applications, ranging from the synthesis of life-saving therapeutics to the development of advanced materials and environmental remediation strategies. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the benzoic acid scaffold profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and electronic distribution. These modifications, in turn, dictate the molecule's biological activity and environmental fate, making a deep understanding of this class of compounds essential for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis, properties, and applications of halogenated benzoates, offering field-proven insights and detailed methodologies to empower innovation in this dynamic area of research.

I. The Art and Science of Synthesis: Crafting Halogenated Benzoates with Precision

The synthetic routes to halogenated benzoates are diverse, with the choice of method depending on the desired halogen, its position on the aromatic ring, and the presence of other functional groups. Understanding the underlying mechanisms of these reactions is paramount to achieving high yields and regioselectivity.

Electrophilic Aromatic Substitution: A Classic Approach

Electrophilic aromatic substitution (EAS) remains a fundamental method for the direct halogenation of benzoic acid. The carboxyl group is a deactivating and meta-directing group, meaning that direct halogenation of benzoic acid will primarily yield the meta-substituted product.

Experimental Protocol: Bromination of Benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a Lewis acid catalyst, typically iron(III) bromide (FeBr₃) (0.1 equivalents).

-

Bromine Addition: Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Progression: Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium bisulfite to quench the excess bromine. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure m-bromobenzoic acid.

Causality: The Lewis acid catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that is attacked by the electron-rich pi system of the benzene ring. The carboxyl group's electron-withdrawing nature deactivates the ring towards electrophilic attack and directs the incoming electrophile to the meta position, which is the least deactivated position.

Sandmeyer Reaction: Versatility from Diazonium Salts

For the synthesis of ortho- and para-substituted halogenated benzoates, the Sandmeyer reaction is a powerful and versatile tool. This multi-step process begins with the diazotization of an appropriately substituted aminobenzoic acid, followed by the introduction of the halogen using a copper(I) halide catalyst.

Experimental Workflow: Synthesis of 2-Chlorobenzoic Acid from Anthranilic Acid

Caption: Workflow for the synthesis of 2-chlorobenzoic acid via the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Dissolve anthranilic acid (2-aminobenzoic acid) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-